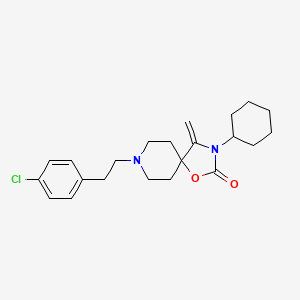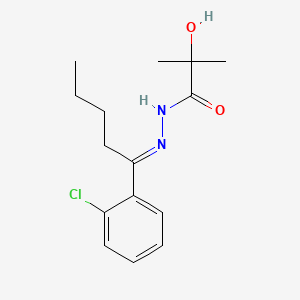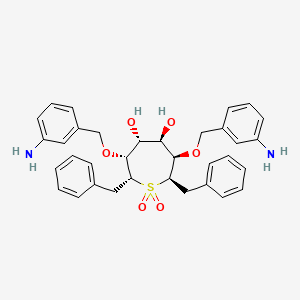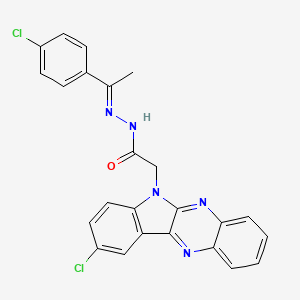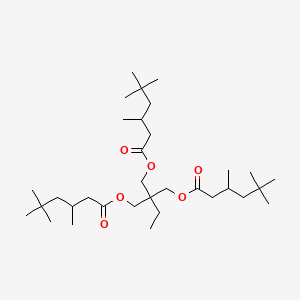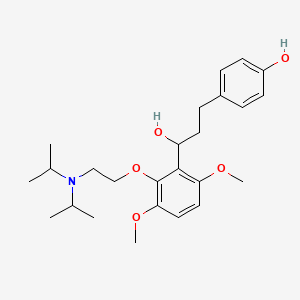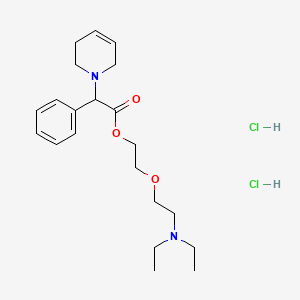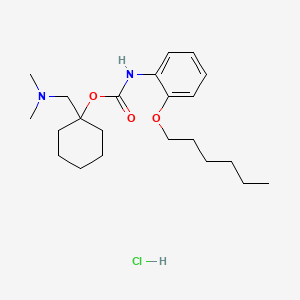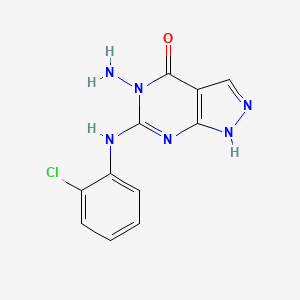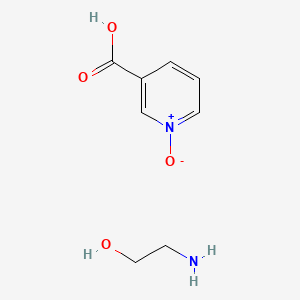
Ethanolamine oxiniacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanolamine oxiniacate can be synthesized through the reaction of ethanolamine with nicotinic acid N-oxide. The reaction typically involves mixing equimolar amounts of ethanolamine and nicotinic acid N-oxide in a suitable solvent, such as water or ethanol, under controlled temperature conditions. The reaction mixture is then stirred until the formation of the desired product is complete, which can be confirmed through various analytical techniques like NMR or IR spectroscopy.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the compound in its pure form. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethanolamine oxiniacate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or aldehydes, while substitution reactions could produce a variety of substituted ethanolamine derivatives.
Aplicaciones Científicas De Investigación
Ethanolamine oxiniacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of metabolic pathways and as a potential drug candidate.
Industry: this compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which ethanolamine oxiniacate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit liver glutathione S-transferase activity in rats . This enzyme plays a crucial role in detoxification processes, and its inhibition can lead to various biochemical effects. The compound may also interact with other enzymes and receptors, influencing metabolic and signaling pathways.
Comparación Con Compuestos Similares
Ethanolamine oxiniacate can be compared with other similar compounds, such as:
Ethanolamine: A simple amine that serves as a building block for more complex molecules.
Nicotinic Acid N-Oxide: The oxidized form of nicotinic acid, which has its own unique properties and applications.
Ethanolamine Salts: Various salts of ethanolamine with different acids, each having distinct chemical and biological properties.
Uniqueness: this compound is unique due to its combination of ethanolamine and nicotinic acid N-oxide, which imparts specific chemical reactivity and biological activity not found in the individual components
Propiedades
Número CAS |
36296-31-8 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-aminoethanol;1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3.C2H7NO/c8-6(9)5-2-1-3-7(10)4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
Clave InChI |
LVUBWVCYXFVQJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
